molecular formula C21H30O8 B128366 Ptéroside D CAS No. 35943-38-5

Ptéroside D

Numéro de catalogue: B128366
Numéro CAS: 35943-38-5
Poids moléculaire: 410.5 g/mol
Clé InChI: TUGWHBZURNWRDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Mécanisme D'action

Target of Action

Pteroside D, a natural product of Pteris, Pteridaceae

Mode of Action

It is known that certain compounds from the same family, such as pterosin c 3-o-β-d-glucopyrannoside, have shown significant selective cytotoxicity . This suggests that Pteroside D may also interact with its targets to induce changes at the cellular level. More research is needed to elucidate the exact mode of action of Pteroside D.

Biochemical Pathways

It is known that certain compounds from the same family have shown anti-diabetic activity This suggests that Pteroside D may also affect pathways related to glucose metabolism

Result of Action

Certain compounds from the same family have shown significant selective cytotoxicity . This suggests that Pteroside D may also have similar effects. More research is needed to describe the molecular and cellular effects of Pteroside D’s action.

Action Environment

It is known that pteris multifida, the plant from which pteroside d is derived, is widely distributed in temperate areas This suggests that the compound may be adapted to function in a variety of environmental conditions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Pteroside D typically involves the extraction from plant sources. The process begins with the collection of the plant material, followed by drying and grinding. The powdered plant material is then subjected to solvent extraction using solvents such as methanol or ethanol . The extract is concentrated and purified using chromatographic techniques like silica gel column chromatography and high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of Pteroside D is not widely established due to its natural abundance in certain ferns. the extraction process can be scaled up by optimizing solvent extraction and purification methods. The use of advanced chromatographic techniques ensures the isolation of Pteroside D in high purity .

Propriétés

IUPAC Name

3-hydroxy-2,2,5,7-tetramethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O8/c1-9-7-12-14(19(27)21(3,4)18(12)26)10(2)11(9)5-6-28-20-17(25)16(24)15(23)13(8-22)29-20/h7,13,15-18,20,22-26H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGWHBZURNWRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1CCOC3C(C(C(C(O3)CO)O)O)O)C)C(=O)C(C2O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35943-38-5
Record name Pteroside D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Where has Pteroside D been found in nature?

A2: Pteroside D, along with other Pterisode derivatives, has been isolated from the aerial parts of Cryptogramma crispa, commonly known as Parsley fern []. Interestingly, this is the first investigation into the natural products of Cryptogramma crispa, despite its long history and suspected role in horse poisoning []. Additionally, (3S)-Pteroside D has been identified in Coniogramme maxima []. This marks the first reported instance of these compounds being isolated from the Coniogramme genus [].

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